molecular formula C6H9NO2 B1221772 3-Methylglutarimide CAS No. 25077-26-3

3-Methylglutarimide

Cat. No.: B1221772
CAS No.: 25077-26-3
M. Wt: 127.14 g/mol
InChI Key: OTQNZVVDFWNHDO-UHFFFAOYSA-N
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Description

3-Methylglutarimide is an organic compound with the molecular formula C6H9NO2. It is a derivative of glutarimide, characterized by the presence of a methyl group attached to the glutarimide ring. This compound is a white solid and is known for its applications in various fields, including chemistry, biology, and medicine.

Mechanism of Action

Target of Action

3-Methylglutarimide, also known as 4-methylpiperidine-2,6-dione, primarily targets the GABAA receptor . The GABAA receptor is a type of GABA receptor, which is a protein in the central nervous system that responds to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.

Mode of Action

This compound acts as an antagonist on the GABAA receptor Specifically, it suppresses both GABA- and pentobarbitone-evoked whole-cell currents .

Biochemical Analysis

Biochemical Properties

3-Methylglutarimide plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of certain antibiotics. It interacts with various enzymes, including 3-hydroxy-3-methylglutaryl-CoA synthase, which catalyzes the condensation of acetoacetyl-CoA and acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA . This interaction is crucial for the mevalonate pathway, which is involved in the biosynthesis of isoprenoids. Additionally, this compound has been shown to inhibit protein synthesis in vitro, indicating its potential role in regulating cellular processes .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to inhibit the growth of fungi, making it an effective antifungal agent . In mammalian cells, this compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the activity of certain enzymes involved in protein synthesis, leading to changes in gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to enzymes such as 3-hydroxy-3-methylglutaryl-CoA synthase, inhibiting their activity and affecting the mevalonate pathway . This inhibition can lead to changes in gene expression and cellular metabolism. Additionally, this compound has been shown to interact with other proteins and enzymes, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its activity can decrease due to degradation. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in inhibiting protein synthesis and affecting cellular metabolism . These effects are observed in both in vitro and in vivo studies, highlighting the importance of considering temporal changes when studying this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to inhibit protein synthesis and affect cellular metabolism without causing significant toxicity . At higher doses, this compound can cause toxic effects, including wakefulness, hallucinations, and toxic psychosis . These findings indicate the importance of carefully controlling the dosage when using this compound in research and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the mevalonate pathway. It interacts with enzymes such as 3-hydroxy-3-methylglutaryl-CoA synthase, which plays a crucial role in the biosynthesis of isoprenoids . Additionally, this compound can affect metabolic flux and metabolite levels, further influencing cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function . Understanding the transport and distribution of this compound is essential for optimizing its use in research and therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound has been shown to localize within the endoplasmic reticulum and other subcellular compartments . This localization is directed by targeting signals and post-translational modifications, which ensure that this compound reaches the appropriate cellular compartments to exert its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylglutarimide can be synthesized through several methods. One common method involves the reaction of crotononitrile with methyl cyanoacetate in the presence of a catalyst such as iridium pentahydride in tetrahydrofuran at 150°C for 20 hours . Another method involves the dehydration of the amide of glutaric acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 3-Methylglutarimide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alcohols.

    Condensation Reactions: Typically involve reagents like amines or alcohols under acidic or basic conditions.

Major Products Formed:

    Nucleophilic Substitution: Products vary depending on the nucleophile used.

    Condensation Reactions: Products include various substituted glutarimides.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity compared to other glutarimides. This structural modification can lead to differences in its interactions with molecular targets and its overall pharmacological profile.

Properties

IUPAC Name

4-methylpiperidine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-4-2-5(8)7-6(9)3-4/h4H,2-3H2,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTQNZVVDFWNHDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60179766
Record name 3-Methylglutarimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60179766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25077-26-3
Record name 4-Methyl-2,6-piperidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25077-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylglutarimide
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025077263
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methylglutarimide
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Record name 3-Methylglutarimide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-METHYLGLUTARIMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16FA9AZ3FW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 3-Ethyl-3-Methylglutarimide (Bemegride) interact with barbiturates in the body?

A: While the exact mechanism is not fully understood, research suggests that Bemegride may act as a competitive antagonist to barbiturates, potentially reversing their depressive effects on the central nervous system. [, ]. More research is needed to fully elucidate the interaction.

Q2: Can you describe the structural characteristics of 3-Ethyl-3-Methylglutarimide?

A: 3-Ethyl-3-Methylglutarimide, also known as Bemegride, has the molecular formula C8H13NO2. While specific spectroscopic data isn't available in the provided research, its structure consists of a glutarimide ring with an ethyl and a methyl group substituted on the same carbon atom. [, ]

Q3: What is known about the influence of structural modifications on the activity of glutarimide derivatives?

A: Studies investigating the Thorpe-Ingold effect in glutarimide derivatives have shown that substitutions on the glutarimide ring can significantly influence reactivity and product distribution in reactions with aryllithiums. For example, 3-methylglutarimide yields predominantly the keto amide form, while 3,3,4,4-tetramethylglutarimide favors the hydroxy lactam form. These findings highlight the importance of steric effects in dictating the reactivity and potential biological activity of glutarimide derivatives. []

Q4: What are the known toxicological effects of Bemegride?

A: While Bemegride has been used to treat barbiturate overdosage, it is also recognized as a potential convulsant, particularly in animals. [] Clinical use requires careful dosage considerations due to the risk of inducing seizures.

Q5: Have any studies investigated the potential environmental impact of this compound or its derivatives?

A5: The provided research does not offer information on the environmental impact or degradation pathways of this compound or related compounds. This area warrants further investigation to assess potential risks and develop sustainable practices.

Q6: Is there any information on analytical techniques used to characterize and quantify this compound?

A: While the provided research doesn't delve into specific analytical techniques, it's likely that chromatographic methods like gas chromatography or high-performance liquid chromatography, possibly coupled with mass spectrometry, could be employed for the analysis of this compound and its derivatives. []

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